![molecular formula C19H16ClN3O3S B2816551 3-氯-N-[2-(2-甲基苯基)-5,5-二氧代-4,6-二氢噻吩[3,4-c]吡唑-3-基]苯甲酰胺 CAS No. 449785-45-9](/img/structure/B2816551.png)

3-氯-N-[2-(2-甲基苯基)-5,5-二氧代-4,6-二氢噻吩[3,4-c]吡唑-3-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

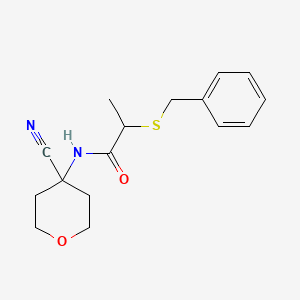

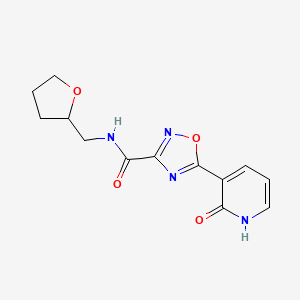

The compound “3-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and biologically active compounds . The compound also contains a thieno[3,4-c]pyrazole ring, which is a heterocyclic compound that is often found in various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and thieno[3,4-c]pyrazole groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The benzamide and thieno[3,4-c]pyrazole groups could potentially undergo a variety of chemical reactions .科学研究应用

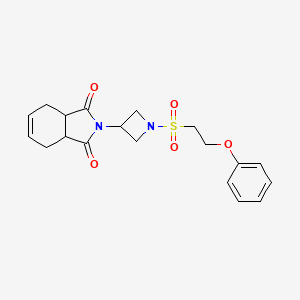

Isothiazoles are a class of heterocyclic compounds with diverse biological activities and industrial applications. They serve as synthetic intermediates and exhibit potential pharmacological properties. In particular, aryl- and hetaryl-substituted isothiazoles have garnered attention due to their intriguing properties . Figure 1 illustrates some biologically active aryl- and hetaryl-substituted isothiazoles.

!Biologically active aryl- and hetaryl-substituted isothiazoles

Synthesis of 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile

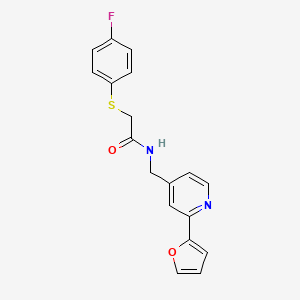

Researchers investigated the synthesis of aryl-substituted isothiazoles through CH arylation at both the 5 and 4 positions. While 3-bromoisothiazoles were well-studied, only one example of CH arylation involving a 3-chloro derivative was reported in each study. As part of this ongoing research, the reaction of 3-chloroisothiazole-5-carbonitrile (6b) with 1-iodo-4-methylbenzene led to the isolation of 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile (8) in a 60% yield. The reaction conditions included AgF, Pd(Ph3P)2Cl2, and Ph3P in MeCN at approximately 82 °C .

Characterization of 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile

Product 8 was obtained as colorless plates with a melting point of 108–109 °C (from n-pentane/−20 °C). UV-vis spectroscopy confirmed the intact isothiazole ring (λmax 309 nm, log ε 4.02), and FTIR spectroscopy indicated the presence of a C≡N resonance at 2228 cm−1 .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3S/c1-12-5-2-3-8-17(12)23-18(15-10-27(25,26)11-16(15)22-23)21-19(24)13-6-4-7-14(20)9-13/h2-9H,10-11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAUPADSCSPRHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-Dichlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2816469.png)

![2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/no-structure.png)

![1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B2816478.png)

![N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2816486.png)

![2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2816490.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2816491.png)